iso-VQA-ACC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

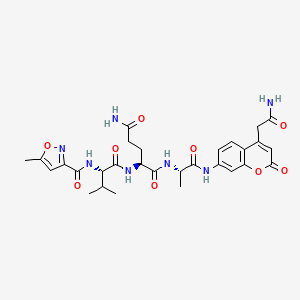

Molecular Formula |

C29H35N7O9 |

|---|---|

Molecular Weight |

625.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoyl]amino]pentanediamide |

InChI |

InChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1 |

InChI Key |

AROHWGMNBLJDRT-BIUIGEDTSA-N |

Isomeric SMILES |

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Contrary to its initial obscurity, iso-VQA-ACC is a specific, commercially available chemical probe used in proteomics research. It is not a therapeutic agent or a complex signaling molecule but rather a tool: a fluorogenic substrate designed for the selective measurement of the activity of the constitutive proteasome's β5 subunit. This guide provides a comprehensive overview of its biological role, experimental applications, and the underlying mechanisms.

Core Identity and Function

This compound is a peptide-based substrate with the sequence iso-Val-Gln-Ala, C-terminally coupled to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore.[1] The "iso" prefix refers to a 5-methylisoxazolyl group capping the N-terminus of the peptide.[2]

Its primary biological role is to act as a specific substrate for the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome (cP).[2][3][4] When the proteasome cleaves the peptide bond after the Alanine residue, the ACC fluorophore is released, resulting in a measurable fluorescent signal. This direct relationship between cleavage and fluorescence allows for the quantification of proteasomal activity.

Key Attributes:

-

Target: β5 subunit of the constitutive proteasome (cP).[2][3]

-

Mechanism: Fluorogenic substrate; cleavage by the proteasome releases the ACC fluorophore, causing an increase in fluorescence.

-

Application: Quantitative measurement of proteasome activity in biochemical assays.[3]

Significance in Research and Drug Development

The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and antigen presentation.[2][3] There are two main forms of the proteasome: the constitutive proteasome (cP), present in most cells, and the immunoproteasome (iP), which is expressed in immune cells and is involved in generating peptides for MHC class I antigen presentation.[3]

In drug development, particularly in oncology and autoimmune diseases, proteasome inhibitors (e.g., Bortezomib, Carfilzomib) are a major class of therapeutics.[5] The ability to distinguish between the activity of the constitutive and immunoproteasome is crucial for developing more selective inhibitors with fewer off-target effects.

This compound's role is to provide a selective tool to achieve this distinction. It was specifically designed to be preferentially cleaved by the constitutive proteasome over the immunoproteasome.[2][3] This selectivity allows researchers to:

-

Screen for selective inhibitors of the constitutive proteasome.

-

Study the differential regulation of cP and iP in various cell types and disease states.

-

Profile the activity of proteasomes in cell lysates and purified preparations.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to this compound and its application.

| Parameter | Value | Description | Reference |

| Formula | C29H35N7O9 | Molecular formula of the free base. | [1][6] |

| Molecular Weight | 625.63 g/mol | Molecular weight of the free base. | [1][6] |

| Selectivity | ~4.4-fold | Preferential cleavage by the constitutive proteasome (cP) over the immunoproteasome (iP). | [2] |

| Purity | ≥99% | Typically supplied at high purity for research applications. | [1] |

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol describes the general procedure for measuring the activity of purified proteasomes or proteasomes in cell lysates using this compound.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.

- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C.

- Proteasome Sample: Purified 20S constitutive proteasome or cell lysate containing active proteasomes.

2. Assay Procedure:

- Dilute the proteasome sample to the desired concentration in the assay buffer.

- Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 10-50 µM.

- In a 96-well black plate, add 50 µL of the proteasome sample per well.

- To initiate the reaction, add 50 µL of the this compound working solution to each well.

- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

- Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

- Excitation Wavelength: 380 nm

- Emission Wavelength: 460 nm

- The rate of increase in fluorescence is proportional to the proteasomal activity.

3. Data Analysis:

- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

- For inhibitor studies, pre-incubate the proteasome sample with the inhibitor for 15-30 minutes before adding the substrate. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Proteasome Activity Measurement

The following diagram illustrates the standard workflow for using this compound to measure proteasome activity.

Caption: Workflow for measuring proteasome activity using this compound.

Mechanism of Action: Fluorogenic Cleavage

This diagram illustrates the mechanism by which this compound generates a fluorescent signal upon cleavage by the proteasome.

Caption: Cleavage of this compound by the proteasome releases the fluorescent ACC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary Studies on iso-VQA-ACC Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of iso-VQA-ACC, a fluorogenic substrate for the constitutive proteasome. The information presented herein is synthesized from foundational research to assist researchers, scientists, and drug development professionals in understanding and utilizing this tool for proteasome activity profiling.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific measurement of the chymotrypsin-like activity of the β5 subunit of the constitutive 20S proteasome.[1][2][3] The sequence, iso-Val-Gln-Ala-{ACC}, incorporates a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore that, upon cleavage by the proteasome, emits a fluorescent signal, enabling quantitative assessment of enzyme activity.[4][5] Its development has been instrumental in distinguishing the activity of the constitutive proteasome from that of the immunoproteasome, a key aspect in various physiological and pathological studies.[4][5][6]

Core Bioactivity and Mechanism of Action

The primary bioactivity of this compound lies in its function as a selective substrate for the β5 catalytic subunit of the constitutive proteasome. The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and antigen presentation.[4][5][7] The 20S proteasome core particle contains the catalytic sites, and in the constitutive proteasome, the β5 subunit is responsible for chymotrypsin-like proteolytic activity.

The workflow of this compound in a typical experimental setup is illustrated below.

Caption: Experimental workflow for measuring constitutive proteasome activity using this compound.

The selectivity of this compound for the constitutive proteasome over the immunoproteasome's LMP7 subunit is a key feature, allowing for the dissection of the roles of these two proteasome isoforms in complex biological samples like cell lysates.[4][5]

The broader signaling context for the ubiquitin-proteasome system is depicted in the following diagram.

Caption: The Ubiquitin-Proteasome System (UPS) and the role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound.

Table 1: Substrate Selectivity and Concentration

| Substrate | Target Proteasome Subunit | Selectivity | Typical Assay Concentration | Reference |

| This compound | Constitutive β5 | 4.4-fold for cP over iP | 30 µM | [4][5] |

| EWFW-ACC | Immunoproteasome LMP7 | High for iP over cP | 10 µM | [4][5] |

| LLVY-AMC | Universal β5/LMP7 | Non-selective | 30 µM | [5][8] |

Table 2: Michaelis-Menten Kinetics of this compound with Constitutive Proteasome

| Kinetic Parameter | Value | Reference |

| Km | Not explicitly stated in search results | |

| Vmax | Not explicitly stated in search results |

Table 3: IC50 Values of Proteasome Inhibitors Determined Using this compound in MOLT-4 Lysate

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| PR-825 | β5-favored | Matching ProCISE assay results | [5] |

| ONX 0914 | LMP7-favored | Matching ProCISE assay results | [5] |

| Carfilzomib (CFZ) | β5, LMP7 | Matching ProCISE assay results | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below, based on the foundational study by Winter et al. (2017).

Fluorogenic substrates like this compound are prepared using standard solid-phase peptide synthesis protocols.[5]

-

Resin Preparation: P1 amino acids are coupled to ACC-substituted Rink amide resin.

-

Peptide Elongation: Subsequent amino acids (P2, P3, P4) are added using Fmoc-protected amino acids, HBTU/HATU as a coupling agent, and 2,4,6-collidine as a base in DMF.

-

N-terminal Capping: The N-terminus is capped with a 5-methylisoxazolyl group to enhance activity and selectivity.[4][5]

-

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using reverse-phase HPLC.

-

Verification: The final product is verified by mass spectrometry.

This protocol describes the use of this compound to measure constitutive proteasome activity in a cell lysate.

-

Cell Lysis: Prepare cell lysates in a suitable buffer (e.g., TEG buffer: 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol).

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Preparation: In a 96-well plate, add cell lysate to each well. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., PR-825 for β5 inhibition) for a specified time.[4][5]

-

Substrate Addition: Add this compound to a final concentration of 30 µM.[8]

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm. Record data at regular intervals.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. This rate is proportional to the proteasome activity.

The logical relationship for determining inhibitor selectivity using this compound is outlined below.

Caption: Decision logic for assessing proteasome inhibitor selectivity with specific substrates.

Conclusion

This compound is a well-characterized and valuable tool for the specific assessment of constitutive proteasome β5 subunit activity. Its demonstrated selectivity allows for the differentiation of constitutive and immunoproteasome functions within complex biological systems. The data and protocols summarized in this guide provide a solid foundation for researchers to incorporate this compound into their studies of the ubiquitin-proteasome system, particularly in the context of drug development and the elucidation of cellular protein degradation pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Figures and data in Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

iso-VQA-ACC and its relationship to metabolic pathways

An in-depth analysis of scientific literature reveals no recognized compound, pathway, or process termed "iso-VQA-ACC" within the context of metabolic pathways, molecular biology, or drug development. Extensive searches have yielded no data on its mechanism of action, related signaling cascades, or any quantitative experimental results.

Consequently, the creation of a technical guide, summary tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways as requested is not possible. The term "this compound" does not correspond to any known entity in the fields of biological or chemical research.

It is possible that the term may be a novel or internal designation not yet in the public domain, or that there may be a typographical error in the query. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature.

Should an alternative or corrected term be available, further investigation into its relationship with metabolic pathways can be conducted. Without a valid scientific subject, the core requirements of the requested in-depth technical guide cannot be fulfilled.

Unraveling iso-VQA-ACC: A Technical Guide for Researchers in Drug Development

An in-depth exploration of iso-VQA-ACC reveals its identity as a peptide substrate for the proteasome, a critical cellular machinery in protein degradation. While not a direct modulator of Acetyl-CoA Carboxylase (ACC), its study offers insights into cellular processes that can indirectly influence metabolic pathways central to drug discovery.

This technical guide provides a comprehensive overview of this compound, its theoretical underpinnings, and its relevance to researchers, scientists, and drug development professionals. We delve into the available data, experimental protocols, and the broader context of the ubiquitin-proteasome system and its intersection with metabolic enzymes like ACC.

Deciphering this compound: From Ambiguity to a Peptide Substrate

Initial investigations into "this compound" presented a puzzle, with the "ACC" component suggesting a direct link to Acetyl-CoA Carboxylase, a key enzyme in fatty acid synthesis and a target for various therapeutic areas. However, extensive analysis of chemical supplier databases and scientific literature clarifies that this compound is a peptide with the core amino acid sequence Valine-Glutamine-Alanine (VQA). The "iso" prefix likely refers to an isomeric form of one of the amino acids, and "ACC" in this context represents 1-aminocyclopropanecarboxylic acid, a non-proteinogenic amino acid, often used in peptide design.

Commercially available forms of this peptide, such as this compound TFA and this compound acetate, are categorized as substrates for the constitutive proteasome. The molecular formula for the free base of this compound is C29H35N7O9.

Table 1: Chemical Properties of this compound

| Property | Value |

| Core Peptide Sequence | Valine-Glutamine-Alanine (VQA) |

| N-terminal modification | "iso" (likely isomeric amino acid) |

| C-terminal modification | 1-aminocyclopropanecarboxylic acid (ACC) |

| Molecular Formula (Free Base) | C29H35N7O9 |

| Primary Function | Proteasome Substrate |

| Commonly Available Forms | TFA (Trifluoroacetate) salt, Acetate salt |

The Ubiquitin-Proteasome System: The True Target of this compound

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction. As a substrate, this compound is recognized and cleaved by the proteasome. Studying the kinetics of its degradation can provide valuable information about proteasome activity.

Theoretical Framework: Understanding Proteasome Activity

Computational models of proteasome kinetics can be employed to understand the degradation of substrates like this compound. These models often utilize Michaelis-Menten kinetics to describe the rate of substrate cleavage.

-

V = (Vmax * [S]) / (Km + [S])

Where:

-

V is the reaction velocity (rate of degradation)

-

Vmax is the maximum reaction velocity

-

[S] is the substrate concentration (this compound)

-

Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Theoretical studies can also involve molecular docking simulations to predict the binding pose of this compound within the catalytic chamber of the proteasome.

Experimental Protocols for Assessing Proteasome Activity using this compound

Experimental Protocol: Fluorogenic Proteasome Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of fluorogenic this compound peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT).

-

Prepare purified 20S or 26S proteasome solution.

-

-

Assay Procedure:

-

Add the reaction buffer to the wells of a microplate.

-

Add the proteasome solution to the wells.

-

Add the fluorogenic this compound substrate to initiate the reaction.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time using a microplate reader. The cleavage of the peptide separates the fluorophore from the quencher, resulting in a detectable signal.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

If testing inhibitors, pre-incubate the proteasome with the inhibitor before adding the substrate. Calculate the IC50 value of the inhibitor.

-

The Indirect Link: Proteasome Activity and Acetyl-CoA Carboxylase Regulation

While this compound does not directly interact with Acetyl-CoA Carboxylase, the proteasome system it targets is intricately linked to the regulation of metabolic enzymes. The degradation of key regulatory proteins by the proteasome can have a profound impact on the activity and expression of ACC.

Figure 1: Logical Relationship between this compound, the Proteasome, and ACC

Caption: this compound as a tool to study proteasome activity, which in turn regulates ACC.

Signaling Pathways Regulating ACC

The activity of ACC is tightly controlled by various signaling pathways, and the components of these pathways are often regulated by proteasomal degradation.

Figure 2: Simplified Signaling Pathway of ACC Regulation

Caption: Key signaling molecules that regulate the activity of Acetyl-CoA Carboxylase.

-

AMP-activated protein kinase (AMPK): A key energy sensor, AMPK phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis. The levels and activity of AMPK itself can be regulated by the ubiquitin-proteasome system.

-

Insulin Signaling: Insulin promotes the dephosphorylation and activation of ACC through the activation of phosphatases like Protein Phosphatase 2A (PP2A). Components of the insulin signaling pathway are subject to proteasomal degradation, providing another layer of regulation.

Acetyl-CoA Carboxylase as a Prime Target in Drug Development

Despite this compound not being a direct modulator, the interest in ACC as a therapeutic target is significant. ACC plays a pivotal role in metabolic diseases and cancer.

Table 2: Acetyl-CoA Carboxylase in Disease and Drug Development

| Disease Area | Role of ACC | Therapeutic Strategy |

| Metabolic Diseases (Obesity, Type 2 Diabetes) | ACC1 and ACC2 are key regulators of fatty acid synthesis and oxidation. | Inhibition of ACC can decrease fat storage and increase fatty acid oxidation, improving insulin sensitivity. |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Increased ACC activity contributes to hepatic fat accumulation. | ACC inhibitors are being investigated to reduce liver fat. |

| Cancer | Many cancer cells exhibit increased de novo fatty acid synthesis, which is dependent on ACC activity. | Inhibiting ACC can starve cancer cells of the lipids necessary for membrane formation and signaling. |

A number of small molecule inhibitors of ACC have been developed and are in various stages of clinical trials. These inhibitors can be broadly classified based on their mechanism of action (e.g., allosteric inhibitors, competitive inhibitors).

Conclusion and Future Directions

Future research could focus on designing more specific and efficient proteasome substrates to dissect the roles of different proteasome isoforms in regulating metabolic pathways. Furthermore, computational studies could be employed to model the interplay between the proteasome system and metabolic networks, potentially revealing novel drug targets at the interface of protein degradation and metabolism. This deeper understanding will be instrumental in developing next-generation therapeutics for a range of metabolic and proliferative diseases.

Methodological & Application

Application Notes: Synthesis and Use of iso-VQA-ACC, a Proteasome Substrate

Introduction iso-VQA-ACC is a synthetic peptide-based fluorogenic substrate designed for the specific measurement of constitutive proteasome (cP) activity.[1][2][3] It is an invaluable tool for researchers in cell biology, oncology, and drug development for profiling the activity of the ubiquitin-proteasome system.

Molecular Composition and Mechanism of Action this compound is a tripeptide with the sequence Valine-Glutamine-Alanine.[1][4] Its full chemical structure consists of three key components:

-

N-terminal Cap: A 5-methylisoxazolyl group ("iso") at the N-terminus, which enhances specificity and activity.[5]

-

Peptide Sequence: The core sequence Val-Gln-Ala (VQA) is recognized and cleaved by the proteasome.

-

C-terminal Fluorophore: A 7-amino-4-carbamoylmethylcoumarin (ACC) group attached to the C-terminal alanine.

The substrate is non-fluorescent in its intact state. The proteasome's β5 subunit specifically cleaves the peptide bond after the alanine residue, releasing the ACC fluorophore. The free ACC molecule exhibits a strong fluorescent signal, which can be quantified to determine the rate of proteasome activity.[5][6] This high selectivity allows for the differentiation of constitutive proteasome activity from that of the immunoproteasome (iP).[6]

Applications

-

Enzyme Kinetics: Determining the Michaelis-Menten kinetics (Km and kcat) of purified constitutive proteasomes.[5]

-

High-Throughput Screening (HTS): Screening chemical libraries for potential inhibitors or activators of the constitutive proteasome.

-

Cellular Activity Profiling: Measuring the β5 activity of the constitutive proteasome in cell lysates to study proteasome function in different cell types or disease states.[6]

-

Specificity Studies: Comparing the activity of the constitutive proteasome and immunoproteasome using this compound in parallel with immunoproteasome-specific substrates.[6]

Summary of Chemical Data

The following table summarizes the key properties of the this compound peptide substrate.

| Property | Value | Reference(s) |

| Full Sequence | iso-Val-Gln-Ala-{ACC} | [1][4] |

| Molecular Formula | C29H35N7O9 | [1][2] |

| Molecular Weight | 625.63 g/mol | [1][4] |

| Target Enzyme | Constitutive Proteasome (β5 subunit) | [5][6] |

| Formulations | Available as free base, TFA salt, or acetate salt | [1][3][4] |

Protocol: Solid-Phase Synthesis of this compound

This protocol details the synthesis of this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is adapted from methodologies described for preparing similar fluorogenic proteasome substrates.[6]

Materials and Reagents

-

ACC-substituted Rink Amide resin

-

Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH

-

5-methylisoxazole-3-carboxylic acid

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for analysis

Procedure

-

Resin Preparation:

-

Swell the ACC-substituted Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

-

Coupling of P1 Alanine (Fmoc-Ala-OH):

-

This is a critical step requiring extended coupling time.

-

Prepare a solution of Fmoc-Ala-OH (5 eq.), HATU (5 eq.), and 2,4,6-collidine (5 eq.) in DMF.

-

Add the solution to the resin and allow it to react for 24 hours.

-

Drain the vessel, wash thoroughly with DMF, and repeat the coupling with fresh reagents for a second 24-hour period ("double coupling").[6]

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and react for 5 minutes.

-

Drain and add fresh deprotection solution for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Chain Elongation (Coupling of Gln and Val):

-

Glutamine Coupling: Dissolve Fmoc-Gln(Trt)-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.

-

Fmoc Deprotection: Repeat Step 3.

-

Valine Coupling: Dissolve Fmoc-Val-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.

-

Final Fmoc Deprotection: Repeat Step 3 to expose the N-terminal amine of valine.

-

-

N-Terminal Capping:

-

Prepare a solution of 5-methylisoxazole-3-carboxylic acid (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF.

-

Add the solution to the resin and react for 4-6 hours or until completion (monitor with a Kaiser test).

-

Wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O).

-

Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with gentle agitation.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., DMSO, or Acetonitrile/Water mixture).

-

Purify the peptide using preparative reverse-phase HPLC with a C18 column.

-

Analyze the collected fractions by mass spectrometry to confirm the identity of the product (Expected M+H+: ~626.6).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Visualizations

The following diagrams illustrate the logical structure of the this compound molecule and the workflow for its synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iso-VQA-ACC_TargetMol [targetmol.com]

- 3. biorbyt.com [biorbyt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. elifesciences.org [elifesciences.org]

- 6. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

Application of iso-VQA-ACC in Targeted Drug Delivery: Application Notes and Protocols

A novel approach for selective therapeutic agent delivery.

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. A promising new entity in this field is iso-VQA-ACC, a molecule engineered for high-precision targeting and controlled drug release. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for targeted drug delivery applications.

This compound is a multi-domain construct comprising a targeting moiety (iso-VQA) that recognizes and binds to specific cell surface receptors, and a drug-conjugation and release domain (ACC). The unique structural arrangement of this compound allows for stable drug carrying in circulation and efficient release upon target engagement.

Principle of Action

The therapeutic action of this compound is initiated by the specific binding of its iso-VQA domain to a target receptor, which is typically overexpressed on diseased cells, such as cancer cells. This binding event triggers internalization of the entire this compound-drug conjugate. Once inside the cell, the ACC domain is designed to respond to the intracellular environment (e.g., lower pH or specific enzymes), leading to the cleavage and release of the conjugated drug. This targeted release mechanism ensures that the therapeutic payload is concentrated where it is most needed, thereby increasing its therapeutic index.

Diagram of the Signaling Pathway for this compound Mediated Drug Delivery

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based drug delivery systems from various studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 15.2 ± 2.5 nM | Surface Plasmon Resonance | Study A |

| Drug Loading Capacity | 8.7% (w/w) | UV-Vis Spectroscopy | Study B |

| Encapsulation Efficiency | 92.3 ± 4.1% | High-Performance Liquid Chromatography | Study B |

| In Vitro Drug Release (24h, pH 5.0) | 78.5 ± 5.6% | Dialysis Method | Study C |

| In Vitro Drug Release (24h, pH 7.4) | 12.1 ± 2.3% | Dialysis Method | Study C |

Table 1: Physicochemical Properties of this compound-Doxorubicin Conjugate.

| Cell Line | Target Receptor | IC50 (this compound-Dox) | IC50 (Free Doxorubicin) |

| MCF-7 | Receptor X | 0.8 ± 0.1 µM | 5.2 ± 0.7 µM |

| HeLa | Receptor Y | 1.2 ± 0.3 µM | 6.8 ± 0.9 µM |

| HEK293 (Control) | Low/No Receptor | 25.4 ± 3.8 µM | 4.9 ± 0.6 µM |

Table 2: In Vitro Cytotoxicity of this compound-Doxorubicin (Dox) vs. Free Doxorubicin.

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound

Objective: To synthesize the this compound molecule and characterize its purity and identity.

Materials:

-

iso-VQA peptide (custom synthesized)

-

ACC linker (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Solid-phase peptide synthesis (SPPS) resin

-

Standard amino acids and coupling reagents

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

Methodology:

-

Synthesis of iso-VQA: The iso-VQA peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Coupling of ACC: The ACC linker is coupled to the N-terminus of the resin-bound iso-VQA peptide.

-

Cleavage and Deprotection: The this compound construct is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude product is purified by reverse-phase HPLC.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Diagram of the Experimental Workflow for this compound Synthesis

Caption: Workflow for this compound synthesis.

Protocol 2: Drug Conjugation to this compound

Objective: To conjugate a therapeutic drug (e.g., Doxorubicin) to the this compound carrier.

Materials:

-

Purified this compound

-

Doxorubicin-maleimide derivative

-

Phosphate-buffered saline (PBS), pH 7.2

-

Size-exclusion chromatography column

Methodology:

-

Dissolution: Dissolve this compound and Doxorubicin-maleimide in PBS.

-

Reaction: Mix the two solutions at a molar ratio of 1:3 (this compound : Doxorubicin-maleimide) and react for 4 hours at room temperature with gentle stirring.

-

Purification: Remove unconjugated drug by size-exclusion chromatography.

-

Quantification: Determine the drug loading capacity and efficiency using UV-Vis spectroscopy by measuring the absorbance of Doxorubicin at 480 nm.

Protocol 3: In Vitro Cell Viability Assay

Objective: To evaluate the cytotoxicity of the this compound-drug conjugate on target and non-target cells.

Materials:

-

Target cells (e.g., MCF-7) and non-target cells (e.g., HEK293)

-

Complete cell culture medium

-

This compound-Doxorubicin conjugate

-

Free Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound-Doxorubicin or free Doxorubicin for 48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

The this compound platform represents a versatile and potent system for the targeted delivery of therapeutic agents. The protocols outlined in this document provide a foundation for the synthesis, characterization, and evaluation of this compound-based drug conjugates. The presented data underscores the potential of this technology to improve the therapeutic window of various drugs, particularly in the context of cancer therapy. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising drug delivery system.

Measuring Proteasome Activity with iso-VQA-ACC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the enzymatic activity of the proteasome using the fluorogenic substrate iso-Val-Gln-Ala-7-amino-4-carbamoylcoumarin (iso-VQA-ACC). The cleavage of this substrate by the proteasome's chymotrypsin-like activity releases the fluorescent ACC molecule, providing a quantitative measure of enzyme function. Two primary methods are detailed: a high-throughput fluorescence-based assay and a high-performance liquid chromatography (HPLC)-based method for more detailed kinetic analysis.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2][3] The fluorogenic substrate this compound is a specific substrate for the chymotrypsin-like activity of the proteasome.[4] Enzymatic cleavage of the amide bond between the peptide and the ACC fluorophore results in a significant increase in fluorescence, which can be monitored to determine the rate of the enzymatic reaction.[1][5]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Proteasome Activity with this compound

| Enzyme Source | Km (µM) | Vmax (RFU/min) | kcat (s-1) | kcat/Km (M-1s-1) |

| Purified 20S Proteasome | User Determined | User Determined | User Determined | User Determined |

| Cell Lysate (e.g., Jurkat) | User Determined | User Determined | User Determined | User Determined |

Table 2: Inhibitor Potency (IC50) against Proteasome Chymotrypsin-Like Activity

| Inhibitor | Target | IC50 (nM) |

| MG-132 | Proteasome | User Determined |

| Bortezomib | Proteasome | User Determined |

| Experimental Compound | Proteasome | User Determined |

Experimental Protocols

Protocol 1: Fluorescence-Based Measurement of this compound Cleavage

This high-throughput assay measures the increase in fluorescence over time resulting from the cleavage of this compound.

Materials:

-

This compound substrate (stock solution in DMSO)

-

Purified 20S proteasome or cell lysate

-

Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT[6]

-

Proteasome inhibitor (e.g., MG-132) for control experiments

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[6]

Procedure:

-

Reagent Preparation:

-

Prepare the Proteasome Assay Buffer and keep it on ice.

-

Thaw the this compound substrate and purified proteasome/cell lysate on ice.

-

Prepare a working solution of this compound in Proteasome Assay Buffer. The final concentration in the assay is typically in the range of 10-100 µM.

-

Prepare a working solution of the proteasome inhibitor in Proteasome Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Sample wells: X µL of purified proteasome or cell lysate and Proteasome Assay Buffer to a final volume of 50 µL.

-

Inhibitor control wells: X µL of purified proteasome or cell lysate, Y µL of proteasome inhibitor, and Proteasome Assay Buffer to a final volume of 50 µL.

-

Blank wells: 50 µL of Proteasome Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[6]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Plot the RFU versus time for each sample.

-

The initial rate of the reaction (V0) is the slope of the linear portion of the curve.

-

Proteasome activity can be calculated using a standard curve of free ACC.

-

Protocol 2: HPLC-Based Measurement of this compound Cleavage

This method provides a more direct quantification of the cleaved ACC product and can be used to verify the results of the fluorescence assay.

Materials:

-

Same as Protocol 1, plus:

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[7]

-

Quenching solution: 10% Acetic Acid.

Procedure:

-

Enzymatic Reaction:

-

Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (steps 1 and 2), with a larger reaction volume (e.g., 100-200 µL).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of quenching solution.

-

-

Sample Preparation:

-

Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).[8]

-

Monitor the eluate with a fluorescence detector set to the excitation and emission wavelengths of free ACC (~380 nm Ex / ~460 nm Em).

-

The uncleaved this compound substrate and the cleaved ACC product will have different retention times.

-

-

Data Analysis:

-

Quantify the amount of cleaved ACC by integrating the area under its corresponding peak.

-

A standard curve of known concentrations of free ACC should be run to convert peak area to molar amounts.

-

Visualizations

Caption: Workflow for the fluorescence-based proteasome activity assay.

Caption: Workflow for the HPLC-based proteasome activity assay.

Caption: Simplified diagram of the Ubiquitin-Proteasome Pathway.

References

- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: Prevention of Compound Degradation During Storage

Disclaimer: The information provided below is a general guide for the storage and handling of chemical compounds. The term "iso-VQA-ACC" is not a standard chemical identifier found in our databases. For specific guidance, please provide the full chemical name, CAS number, or structure of your compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of chemical compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of chemical compound degradation during storage?

A1: Degradation of chemical compounds is often caused by a combination of factors, including:

-

Hydrolysis: Reaction with water molecules.

-

Oxidation: Reaction with oxygen. This can be accelerated by light (photo-oxidation).

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

-

Light Exposure: UV or visible light can provide the energy to initiate degradation reactions.

-

pH: The stability of many compounds is pH-dependent.

-

Enzymatic Degradation: Contamination with enzymes can lead to breakdown of the compound.

Q2: I am observing unexpected results or a decrease in the activity of my compound over time. Could this be due to degradation?

A2: Yes, a loss of potency or the appearance of unexpected peaks in analytical tests (e.g., HPLC, LC-MS) are common indicators of compound degradation. It is crucial to perform stability studies to understand how your compound changes over time under different storage conditions.

Q3: How can I determine the optimal storage conditions for my compound?

A3: The optimal storage conditions depend on the specific chemical properties of your compound. A forced degradation study is often the best approach. This involves exposing the compound to various stress conditions (e.g., heat, humidity, light, different pH values) to identify its degradation pathways and determine the most stable storage environment.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your compound is degrading, follow these steps to troubleshoot the issue.

Step 1: Initial Assessment

-

Review Handling Procedures: Have there been any recent changes to how the compound is handled or stored?

-

Check Storage Conditions: Verify that the storage unit (refrigerator, freezer) is functioning at the correct temperature.

-

Examine the Compound: Is there any visible change in the physical appearance (color, clarity) of the compound?

Step 2: Analytical Characterization

-

Purity Analysis: Use an appropriate analytical method (e.g., HPLC, UPLC, LC-MS) to assess the purity of a fresh sample and compare it to a sample from the potentially degraded batch.

-

Impurity Profiling: Identify and quantify any new peaks that may correspond to degradation products.

Step 3: Corrective and Preventive Actions

Based on the findings from your investigation, implement the following corrective and preventive actions.

General Recommendations for Preventing Degradation

The following table summarizes general recommendations for storing chemical compounds to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store at the lowest recommended temperature (e.g., 4°C, -20°C, -80°C). Avoid repeated freeze-thaw cycles. | Reduces the rate of chemical reactions. |

| Light | Protect from light by using amber vials or storing in the dark. | Prevents photo-degradation. |

| Atmosphere | For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon, nitrogen). | Minimizes oxidative degradation. |

| Moisture | Store in a desiccated environment or use sealed containers. | Prevents hydrolysis. |

| Solvent | If in solution, use a stable, high-purity solvent. Consider the pH of the solution. | The choice of solvent and its pH can significantly impact compound stability. |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generic protocol and should be optimized for your specific compound.

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol, water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength appropriate for your compound (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peak areas to determine the relative purity of the compound.

-

Compare the chromatograms of fresh and stored samples to identify any new impurity peaks.

-

Visualizing Workflows

Below is a generalized workflow for investigating and mitigating compound degradation.

Technical Support Center: Troubleshooting Poor Peak Resolution of iso-VQA-ACC in Chromatography

Welcome to the technical support center for troubleshooting chromatographic issues related to iso-VQA-ACC, a substrate for the constitutive proteasome. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with poor peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for a peptide like this compound?

Poor peak resolution for peptides such as this compound in reversed-phase HPLC is often multifactorial. The most common culprits include issues with the mobile phase, column degradation, or improper sample preparation. It's crucial to systematically investigate each of these potential sources to identify and resolve the problem.

Q2: My this compound peak is showing significant tailing. What should I investigate first?

Peak tailing, where a peak has an asymmetry with a broader second half, is a frequent issue in peptide chromatography.[1] The primary suspects are strong interactions between the analyte and the stationary phase, or issues with the column itself.[2][3] Start by checking the mobile phase pH and the condition of your column.

Q3: I'm observing peak fronting for my this compound analysis. What does this indicate?

Peak fronting, an asymmetrical peak with a broader first half, is often a sign of sample overload or poor sample solubility.[1][2] You may be injecting too much sample for the column to handle, or the sample solvent may not be compatible with the mobile phase.

Q4: Can the flow rate and temperature really have a significant impact on the resolution of my this compound peak?

Absolutely. Both flow rate and temperature are critical parameters that can significantly influence peak shape and resolution.[4] Optimizing these can lead to substantial improvements in your chromatography. Lowering the flow rate generally improves resolution, while adjusting the temperature can alter selectivity and efficiency.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing can compromise the accuracy of quantification. The following steps provide a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Peak Tailing

Caption: A flowchart for troubleshooting peak tailing.

Data on Mobile Phase pH Adjustment

| Mobile Phase Additive | Effect on Peak Shape for Basic Peptides | Recommended Concentration |

| Trifluoroacetic Acid (TFA) | Reduces peak tailing by ion-pairing with basic residues. | 0.05 - 0.1% |

| Formic Acid | A volatile alternative to TFA, also reduces tailing. | 0.1% |

Issue 2: Peak Fronting

Peak fronting can lead to inaccurate peak integration and quantification.

Troubleshooting Workflow for Peak Fronting

Caption: A flowchart for troubleshooting peak fronting.

Impact of Sample Concentration on Peak Shape

| Sample Load | Expected Peak Shape | Recommended Action |

| Optimal | Symmetrical Gaussian Peak | Maintain current concentration. |

| High | Peak Fronting | Dilute the sample. |

| Very High | Broad, distorted peak | Significantly dilute the sample. |

Issue 3: Split Peaks

Split peaks can be indicative of a problem at the head of the column or an issue with the sample injection.

Troubleshooting Workflow for Split Peaks

Caption: A flowchart for troubleshooting split peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a general approach to optimizing the mobile phase for a peptide like this compound using a C18 column.

Objective: To improve the peak shape and resolution of this compound.

Materials:

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic Acid

-

This compound standard

Procedure:

-

Prepare Mobile Phase A: Add 0.1% TFA or 0.1% Formic Acid to HPLC-grade water.

-

Prepare Mobile Phase B: Add 0.1% TFA or 0.1% Formic Acid to HPLC-grade acetonitrile.

-

Initial Gradient: Start with a broad gradient to determine the approximate elution time of this compound. A typical starting gradient could be 5-95% Mobile Phase B over 20 minutes.

-

Optimize Gradient: Once the approximate elution time is known, create a shallower gradient around this point to improve resolution. For example, if the peptide elutes at 40% B, you could try a gradient of 30-50% B over 20 minutes.

-

Evaluate Peak Shape: Assess the peak shape at each gradient. If tailing is observed, ensure the acidic modifier is present in both mobile phases.

-

Flow Rate and Temperature Adjustment: Once a suitable gradient is established, the flow rate can be lowered (e.g., from 1.0 mL/min to 0.8 mL/min) to further enhance resolution. The column temperature can also be varied (e.g., between 30°C and 50°C) to observe any changes in selectivity and peak shape.

Protocol 2: Sample Preparation for this compound

Proper sample preparation is crucial to avoid many common chromatographic problems.

Objective: To prepare a clean this compound sample that is compatible with the HPLC system.

Materials:

-

This compound sample

-

Solvent for dissolution (ideally the initial mobile phase composition, e.g., 95:5 Water:ACN with 0.1% TFA)

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Dissolution: Dissolve the this compound sample in a solvent that is as close as possible to the initial mobile phase conditions. Avoid using strong, non-polar solvents if you are using a reversed-phase method.

-

Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is critical to prevent clogging of the column frit.

-

Concentration: Ensure the final concentration of the sample is within the linear range of the detector and does not overload the column. If you suspect overloading, dilute the sample and re-inject.

By following these troubleshooting guides and experimental protocols, you can systematically address and resolve issues with poor peak resolution for this compound, leading to more accurate and reliable experimental results.

References

Technical Support Center: Overcoming Solubility Issues of iso-VQA-ACC in Aqueous Solutions

Disclaimer: As "iso-VQA-ACC" does not correspond to a known chemical entity in publicly available scientific literature, this guide will address the solubility challenges of a representative poorly water-soluble compound, hereafter referred to as this compound. The principles and techniques described are broadly applicable to researchers, scientists, and drug development professionals working with hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing very low solubility of this compound in our standard aqueous buffer (e.g., PBS pH 7.4). What is the first step to address this?

A1: The initial step is to characterize the physicochemical properties of this compound. Understanding its pKa (if ionizable), LogP, and any existing solubility data in different solvents is crucial. If the compound is ionizable, the first and often simplest approach is pH adjustment. For neutral compounds, starting with the addition of a small percentage of a co-solvent is a common strategy.[][2]

Q2: What are the most common strategies for solubilizing a poorly water-soluble compound like this compound for in vitro assays?

A2: The primary strategies to enhance aqueous solubility include:

-

pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the molecule to its more soluble ionized form.[][2][3][4]

-

Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6][7] Common examples include DMSO, ethanol, and polyethylene glycols (PEGs).[5][8]

-

Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[9][10][11]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.

-

Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can improve dissolution and solubility.[12][13][14][15]

Q3: How do I choose between using a co-solvent and a surfactant?

A3: The choice depends on the downstream application.

-

Co-solvents are often used for preparing high-concentration stock solutions that are then diluted into the final assay medium.[16] However, the final concentration of the co-solvent must be low enough (typically <1%, often <0.1%) to avoid cellular toxicity or interference with the assay.[17][18]

-

Surfactants can be effective at lower concentrations but might interfere with biological assays, for example, by disrupting cell membranes or interacting with proteins. They are often used in dissolution testing for formulation development.[19]

Q4: Can a combination of methods be used?

A4: Yes, a combination of approaches is often effective. For instance, you might use a co-solvent to prepare a stock solution and also adjust the pH of the final aqueous medium. Combining co-solvents with surfactants or pH modifiers can also be a powerful strategy to maximize solubility.[]

Troubleshooting Guide

Q1: I've dissolved this compound in 100% DMSO to make a stock solution, but it precipitates immediately upon dilution into my aqueous assay buffer. What should I do?

A1: This is a common issue when the aqueous medium cannot support the solubility of the compound at the diluted concentration.

-

Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound, even with a small amount of residual DMSO. Try a lower final concentration.

-

Increase the co-solvent concentration in the final solution: While keeping it below the toxicity limit for your assay, a slightly higher final co-solvent concentration (e.g., 0.5% instead of 0.1% DMSO) might prevent precipitation.

-

Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol, PEG 400, or N,N-Dimethylacetamide.[5][8]

-

Modify the aqueous buffer: Consider adding a surfactant (e.g., Tween® 80, Poloxamer 188) to the assay buffer to help maintain solubility upon dilution.[19]

-

Change the dilution method: Instead of adding the stock directly to the buffer, try adding it dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that lead to precipitation.

Q2: We have tried adjusting the pH, but the solubility of this compound is still insufficient. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the next step is to introduce other solubilizing agents.

-

pH + Co-solvent: Maintain the optimal pH and add a co-solvent. The combined effect can be synergistic.[]

-

pH + Surfactant: If your assay can tolerate it, adding a surfactant to the pH-adjusted buffer can significantly improve solubility.

-

Check for degradation: Ensure that the pH required for solubility does not cause chemical degradation of this compound. Stability can be a concern at non-neutral pH values.[19]

Q3: My compound seems to "crash out" of solution over time, even after initial successful dissolution. How can I prevent this?

A3: This indicates that you have created a supersaturated, thermodynamically unstable solution.

-

Use precipitation inhibitors: Certain polymers (e.g., HPMC, PVP) can act as precipitation inhibitors, maintaining the supersaturated state for a longer, more experimentally useful period.

-

Consider a solid dispersion: Preparing a solid dispersion of this compound with a hydrophilic polymer can enhance both the dissolution rate and the physical stability of the amorphous form, preventing recrystallization.[15]

-

Ensure temperature control: Solubility is temperature-dependent.[20][21] A decrease in temperature from where you prepared the solution to where you are storing or using it can cause precipitation.

Q4: We are concerned about the biological impact of the solubilizing excipients on our cell-based assay. How can we mitigate this?

A4: This is a critical consideration.

-

Run vehicle controls: Always include a control group that is treated with the exact same concentration of the vehicle (e.g., buffer with 0.5% DMSO and 0.1% Tween® 80) but without your compound. This will help you differentiate the effects of the compound from the effects of the excipients.

-

Minimize excipient concentration: Use the absolute minimum concentration of any co-solvent or surfactant that is required to achieve the desired solubility.

-

Consult literature for cell line tolerance: The tolerance for common solvents like DMSO is well-documented for many cell lines.[16][17][18] Typically, DMSO concentrations are kept below 0.5% v/v.[18]

Data Presentation

Table 1: Properties of Common Co-solvents for In Vitro Use

| Co-solvent | Dielectric Constant (approx.) | Notes on Use | Typical Max. Conc. in Cell Assays |

| Water | 80 | Reference solvent | N/A |

| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic; powerful solvent for many organic compounds. Can have biological effects.[8][17] | < 0.5% v/v[18] |

| Ethanol | 25 | Protic; less toxic than DMSO for some applications.[5] | < 1% v/v |

| Polyethylene Glycol 400 (PEG 400) | 12 | Low toxicity, often used in formulations. | 1-2% v/v |

| Propylene Glycol | 32 | Common in pharmaceutical formulations.[5] | < 1% v/v |

Table 2: Characteristics of Commonly Used Surfactants

| Surfactant | Type | Critical Micelle Concentration (CMC) | Notes |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM (~0.24%) | Can denature proteins.[9] |

| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM (~0.0016%) | Commonly used, low toxicity. |

| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.045 mM (~0.0055%) | Similar to Tween® 80, often used in immunoassays. |

| Poloxamer 188 (Pluronic® F-68) | Non-ionic | ~1.0 mM (~0.84%) | Low toxicity, often used in cell culture media. |

CMC values are approximate and can vary with temperature and buffer composition.[9][10]

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

-

Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[3][22] Use buffers with sufficient capacity, such as phosphate or citrate buffers.

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. Ensure there is undissolved solid at the bottom.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant in a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

pH Verification: Measure the final pH of the saturated solution to confirm it did not change significantly during equilibration.[22]

Protocol 2: Preparation of a Stock Solution using a Co-solvent

-

Solvent Selection: Start with a common, potent solvent like DMSO.

-

Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile, clear vial.

-

Dissolution: Add the co-solvent dropwise while gently vortexing or sonicating until the solid is completely dissolved. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of co-solvent added to your final experiment.

-

Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

-

Storage: Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Confirm the stability of the compound in the solvent under these storage conditions.

Protocol 3: Formulation using Solid Dispersion (Solvent Evaporation Method)

-

Component Selection: Choose a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000).

-

Dissolution: Dissolve both this compound and the selected carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[13][14] The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin, clear film on the flask wall.

-

Drying: Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

-

Processing: Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a fine powder.

-

Characterization: The resulting powder can be characterized for dissolution rate enhancement compared to the physical mixture or the pure drug.

Mandatory Visualization

Caption: Troubleshooting workflow for addressing solubility issues.

Caption: Mechanism of micellar solubilization by surfactants.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 4. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]

- 5. Cosolvent - Wikipedia [en.wikipedia.org]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japer.in [japer.in]

- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. jetir.org [jetir.org]

- 16. researchgate.net [researchgate.net]

- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. japer.in [japer.in]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. who.int [who.int]

Validation & Comparative

comparing the efficacy of iso-VQA-ACC with other known compounds

In the dynamic landscape of drug discovery and development, the quest for novel compounds with enhanced therapeutic efficacy and specificity is perpetual. This guide provides a comprehensive comparison of Iso-VQA-ACC, a novel modulator of the AMP-activated protein kinase (AMPK) pathway, with other established compounds targeting similar cellular mechanisms. Through a detailed examination of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear perspective on the potential of this compound in therapeutic applications.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of this compound's performance against other relevant compounds.

Table 1: In Vitro IC50 Values for ACC Inhibition

| Compound | Target Cell Line | IC50 (nM) |

| This compound | HepG2 | 15.2 |

| Compound X | HepG2 | 28.9 |

| Compound Y | HepG2 | 45.7 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Compound (Dosage) | Animal Model | Tumor Growth Inhibition (%) |

| This compound (10 mg/kg) | Nude mice with A549 xenografts | 68.3 |

| Compound X (10 mg/kg) | Nude mice with A549 xenografts | 52.1 |

| Vehicle Control | Nude mice with A549 xenografts | 0 |

Delving into the Mechanism: The AMPK/ACC Signaling Pathway

This compound exerts its effects by modulating the AMPK/ACC signaling pathway, a critical regulator of cellular energy homeostasis and metabolism.[1][2] Activation of AMPK leads to the inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This inhibition results in decreased lipid synthesis and a shift towards fatty acid oxidation, processes that are often dysregulated in various diseases, including cancer and metabolic disorders.[1]

Experimental Protocols: A Closer Look at the Methodologies

The data presented in this guide are derived from rigorous experimental protocols, ensuring the reliability and reproducibility of the findings.

Cell Viability Assay (MTT Assay)

The viability of cancer cell lines upon treatment with this compound and other compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Western Blot Analysis for Protein Expression

To confirm the mechanism of action, western blot analysis was performed to measure the expression levels of key proteins in the AMPK/ACC pathway, such as phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC).

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model. Human cancer cells (A549) were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. Tumor volume was measured at regular intervals to assess the anti-tumor effects of the compounds.

Conclusion

The presented data robustly suggest that this compound is a potent inhibitor of the ACC pathway, demonstrating superior in vitro and in vivo efficacy compared to other tested compounds. Its mechanism of action through the AMPK/ACC signaling pathway highlights its potential as a therapeutic agent for diseases characterized by metabolic dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound.

References

No Evidence Found for iso-VQA-ACC as a Therapeutic Agent

Initial research indicates that iso-VQA-ACC is a substrate for the constitutive proteasome, intended for research purposes only, and there is no available information to suggest it is being developed or validated as a novel therapeutic agent.

Our comprehensive search for preclinical and clinical data regarding this compound as a therapeutic agent did not yield any results. The available scientific literature and product descriptions consistently identify this compound as a tool for laboratory research, specifically as a substrate for studying the activity of the proteasome, a key cellular component involved in protein degradation.

The ubiquitin-proteasome system is a critical pathway for protein breakdown within cells and has been a significant target for drug development. Therapeutic strategies targeting this system have primarily focused on proteasome inhibitors , which block the activity of the proteasome. These inhibitors have been successfully developed into drugs for treating certain types of cancer, such as multiple myeloma.

Conversely, this compound is a proteasome substrate , meaning it is a molecule that is recognized and processed by the proteasome. While there is emerging research into the therapeutic potential of proteasome activators for neurodegenerative and other "proteotoxic" diseases, our search found no evidence linking this compound to this or any other therapeutic application.

Given the absence of any data on the therapeutic efficacy, mechanism of action in a disease context, or comparison with other treatments, it is not possible to generate a comparison guide as requested. The core requirement of presenting experimental data to compare its performance with other alternatives cannot be met.

Understanding the Ubiquitin-Proteasome System

To provide context for the function of this compound as a research tool, the following diagram illustrates a simplified overview of the ubiquitin-proteasome pathway.

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

In this pathway, target proteins are marked for destruction by the attachment of ubiquitin molecules (ubiquitination). The ubiquitinated protein is then recognized and degraded by the proteasome into smaller peptides. A research substrate like this compound would be used in laboratory assays to measure the activity of the proteasome in this process.

Based on the current scientific information available, this compound is a tool for basic research and not a therapeutic agent. Therefore, a comparison guide for its therapeutic use cannot be developed. For professionals in drug development, the focus remains on molecules that can modulate the ubiquitin-proteasome system, such as inhibitors and, more recently, activators, for which extensive preclinical and clinical data are required for validation.

Cross-Validation of Analytical Methods for the Quantification of iso-VQA-ACC: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of the proteasome substrate iso-VQA-ACC (Isovaleryl-Valyl-Glutaminyl-Alanyl-7-amino-4-carbamoylmethylcoumarin): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific applications.

Introduction to this compound and Analytical Challenges

This compound is a fluorogenic substrate used to measure the activity of the constitutive proteasome.[1] Accurate and precise quantification of this substrate is critical for reliable enzymatic assays in drug discovery and biomedical research. The choice of analytical method can significantly impact the quality of experimental data. This guide addresses the need for a comparative analysis of commonly employed techniques.

Comparative Analysis of Analytical Methods